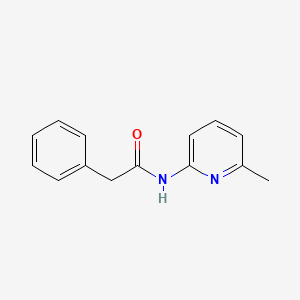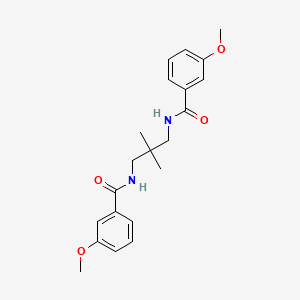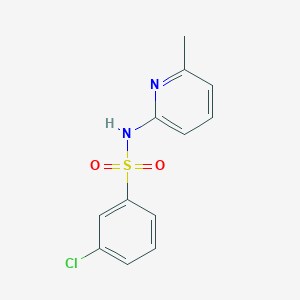
(Pentafluorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE is a chemical compound featuring a pentafluorophenyl group attached to a pyrrolidinyl methanone backbone. This compound is known for its unique chemical properties, including high reactivity and stability, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of pentafluorobenzene with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorophenyl group makes the compound highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a ketone or carboxylic acid .
Scientific Research Applications
(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE often involves nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluorophenyl group facilitates these reactions by stabilizing the transition state and increasing the electrophilicity of the aromatic ring . This mechanism is crucial for its reactivity and effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRROLE: Another compound featuring a pentafluorophenyl group, known for its reactivity and stability.
2-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-BENZO[D]IMIDAZOLE: A fluorine-rich building block used in the preparation of conjugated polymers for optoelectronic applications.
Uniqueness
(2,3,4,5,6-PENTAFLUOROPHENYL)(1-PYRROLIDINYL)METHANONE is unique due to its combination of a pentafluorophenyl group and a pyrrolidinyl methanone backbone. This structure imparts exceptional reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H8F5NO |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H8F5NO/c12-6-5(11(18)17-3-1-2-4-17)7(13)9(15)10(16)8(6)14/h1-4H2 |
InChI Key |
ARQJMKHZRCJNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


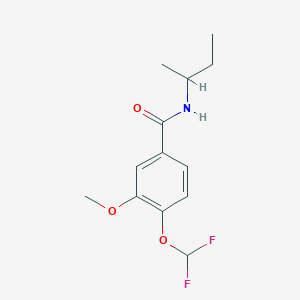
![4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10975530.png)
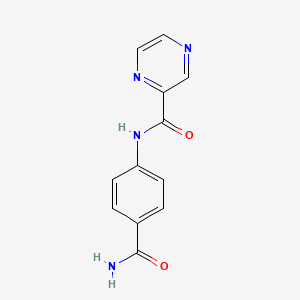
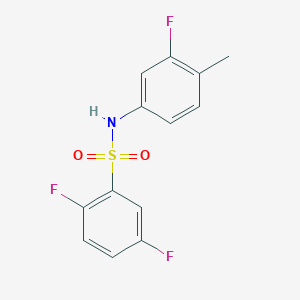
![3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975540.png)
![(2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975548.png)
![2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10975552.png)

